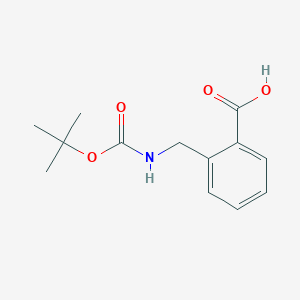
2-(Boc-aminomethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Boc-aminomethyl)benzoic acid is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol . It is commonly used in peptide synthesis due to its ability to protect amino groups during chemical reactions . The compound is characterized by the presence of a benzoic acid moiety and a tert-butoxycarbonyl (Boc) protected aminomethyl group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Boc-aminomethyl)benzoic acid can be synthesized through a multi-step process involving the protection of the aminomethyl group with a Boc group and subsequent functionalization of the benzoic acid . One common method involves the reaction of 2-aminomethylbenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity . The compound is then purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Boc-aminomethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected aminomethyl group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free aminomethylbenzoic acid.
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Deprotection Reactions: Acidic reagents like trifluoroacetic acid or hydrochloric acid.
Coupling Reactions: Coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.
Major Products Formed
Substitution Reactions: Substituted benzoic acid derivatives.
Deprotection Reactions: 2-aminomethylbenzoic acid.
Coupling Reactions: Peptide-linked benzoic acid derivatives.
Applications De Recherche Scientifique
2-(Boc-aminomethyl)benzoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Boc-aminomethyl)benzoic acid primarily involves its role as a protecting group in peptide synthesis . The Boc group stabilizes the aminomethyl group, preventing unwanted side reactions during chemical transformations . Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions to reveal the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Aminomethyl)benzoic acid: Lacks the Boc protecting group and is more reactive.
N-Boc-4-hydroxyaniline: Contains a Boc-protected amino group but differs in the aromatic ring structure.
N-Boc-piperidine-3-carboxylic acid: Another Boc-protected amino acid derivative with a different ring structure.
Uniqueness
2-(Boc-aminomethyl)benzoic acid is unique due to its specific combination of a benzoic acid moiety and a Boc-protected aminomethyl group, making it particularly useful in peptide synthesis and other applications requiring selective protection and deprotection of amino groups .
Propriétés
Numéro CAS |
669713-61-5 |
|---|---|
Formule moléculaire |
C13H17NO4 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
2-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)10(14)8-6-4-5-7-9(8)11(15)16/h4-7,10H,14H2,1-3H3,(H,15,16) |
Clé InChI |
GWVKDNNYKKKOHC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)C(C1=CC=CC=C1C(=O)O)N |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














